![molecular formula C9H11NO4 B2891287 N-Furan-2-ylmethyl-succinamic acid CAS No. 335216-97-2](/img/structure/B2891287.png)
N-Furan-2-ylmethyl-succinamic acid
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Overview
Description
“N-Furan-2-ylmethyl-succinamic acid” is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “N-Furan-2-ylmethyl-succinamic acid” and related compounds has been discussed in several studies . For instance, one study presents a novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications
Corrosion Inhibition
N-Furan-2-ylmethyl-succinamic acid and related compounds have been studied for their potential as corrosion inhibitors. In a study by Sappani and Karthikeyan (2014), 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, a related compound, showed effectiveness in inhibiting mild steel corrosion in sulphuric acid solutions. This demonstrates the potential of N-Furan-2-ylmethyl-succinamic acid derivatives in industrial applications such as metal preservation and corrosion control (Sappani & Karthikeyan, 2014).
Synthesis of Spiro-lactams and Polysubstituted Pyrroles
The compound has been used in the synthesis of spiro-lactams and polysubstituted pyrroles, as shown in a study by Peng et al. (2016). This research highlights the compound's role in facilitating chemical reactions that produce complex organic structures, important in pharmaceutical and chemical industries (Peng et al., 2016).
Synthesis of Amides and Esters
Janczewski et al. (2021) demonstrated the synthesis of ester and amide derivatives containing furan rings using N-Furan-2-ylmethyl-succinamic acid under microwave-assisted conditions. This method is significant for the efficient production of compounds used in various industries, such as pharmaceuticals and materials science (Janczewski, Zieliński, & Kolesińska, 2021).
Synthesis of N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
Research by Szulczyk et al. (2021) involved synthesizing new derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, highlighting the compound's use in creating new chemical structures with potential applications in pharmacology and material science (Szulczyk et al., 2021).
Biofuel Feedstock Conversion
Chen et al. (2016) explored the conversion of furfural into levulinate esters, including furan-2-ylmethyl-levulinate, as potential biofuel feedstocks. This research is crucial for developing sustainable energy sources (Chen, Li, Huang, & Yuan, 2016).
Enzyme-catalyzed Oxidation in Chemical Synthesis
Dijkman, Groothuis, and Fraaije (2014) demonstrated the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid using N-Furan-2-ylmethyl-succinamic acid. This approach is significant for green chemistry applications, providing a sustainable method for synthesizing important chemicals (Dijkman, Groothuis, & Fraaije, 2014).
Synthesis of Bio-Based Furan Polymers
Zeng et al. (2013) reported the preparation of furan polymers, including poly(2,5-furandimethylene succinate), from bio-based monomers. These polymers have self-healing abilities and are important for developing sustainable materials (Zeng, Seino, Ren, Hatanaka, & Yoshie, 2013).
Future Directions
Furan derivatives, including “N-Furan-2-ylmethyl-succinamic acid”, have potential applications in various fields such as medicinal chemistry and bio-based materials . The future directions for this compound could involve further exploration of its potential applications and the development of more efficient synthesis methods .
properties
IUPAC Name |
4-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXQPZQFWWWMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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